molecular formula C15H16O B1345509 1,1-Diphenyl-2-propanol CAS No. 29338-49-6

1,1-Diphenyl-2-propanol

Cat. No.: B1345509
CAS No.: 29338-49-6
M. Wt: 212.29 g/mol
InChI Key: BDZAWYBXBHTHFM-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-propanol is a chemical compound with the molecular formula C15H16O . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a central carbon atom bonded to an oxygen atom and two phenyl groups . The molecular weight is approximately 212.29 g/mol .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 329.0±11.0 °C at 760 mmHg, and a flash point of 135.3±15.1 °C . It has one hydrogen bond acceptor, one hydrogen bond donor, and three freely rotating bonds .

Scientific Research Applications

Antidepressant Agent Synthesis

1,1-Diphenyl-2-propanol has shown potential in the development of antidepressant agents. In a study, analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol were synthesized and evaluated as potential antidepressants. The analogues were found to be less active than imipramine in causing peripheral anticholinergic effects, making them promising for further evaluation in treating depression (Clark et al., 1979).

Supercritical Alcohol Reactions

Research has also focused on the reactions of supercritical alcohols with unsaturated hydrocarbons, using 1,1-diphenylethylene as a reaction partner. These studies contribute to our understanding of chemical reactions under extreme conditions, such as high pressure and temperature (Nakagawa et al., 2003).

Protein Chromatography

This compound has applications in protein chromatography. A study demonstrated high-performance liquid chromatography of proteins using a diphenyl-silica stationary phase. This technique is significant for protein purification and analysis (Chang et al., 1985).

Kinetic Studies

Kinetic studies involving this compound have provided insights into reaction mechanisms. A study investigated the kinetics of reactions of tertiary alcohols like this compound with triphenylphosphine–carbon tetrachloride, contributing to our understanding of chemical reaction pathways (Dabbagh & Faghihi, 2000).

Photochemical Reactions

This compound is also involved in photochemical reactions. Research in this area includes enantiodifferentiating polar photoaddition of alcohol to 1,1-diphenylpropene, highlighting the compound's role in stereochemical outcomes in photochemistry (Asaoka et al., 2003).

Safety and Hazards

1,1-Diphenyl-2-propanol may cause skin irritation, eye irritation, and respiratory irritation . It is advised to use this chemical only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

1,1-Diphenyl-2-propanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The hydroxyl group of this compound can form hydrogen bonds with the active site of these enzymes, facilitating the catalytic process. Additionally, this compound may interact with other proteins and biomolecules through hydrophobic interactions due to its phenyl groups .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation states and subsequent changes in gene expression. This compound also impacts cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, its interaction with alcohol dehydrogenases involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the enzyme-substrate complex. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and metabolic changes. At higher doses, toxic effects can be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biochemical activities. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell. These interactions highlight the compound’s role in modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with specific enzymes and proteins, thereby modulating its biochemical effects .

Properties

IUPAC Name

1,1-diphenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZAWYBXBHTHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031184
Record name 1,1-Diphenyl-2-propanol
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29338-49-6
Record name α-Methyl-β-phenylbenzeneethanol
Source CAS Common Chemistry
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Record name alpha-Methyl-beta-phenylphenethyl alcohol
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Record name 29338-49-6
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Record name 1,1-Diphenyl-2-propanol
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Record name α-methyl-β-phenylphenethyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary pharmacological target of 1,1-Diphenyl-2-propanol derivatives, and how do they interact?

A1: this compound derivatives, particularly those with substitutions on the aromatic rings and the 3-amino group, exhibit binding affinity for 5-HT receptors, specifically the 5-HT1B and 5-HT1D subtypes [, ]. While the exact binding mode is not fully elucidated in these studies, research suggests that the second extracellular loop and the fifth transmembrane domain of the 5-HT1D receptor play a crucial role in the interaction with antagonists like Ketanserin and Ritanserin [].

Q2: How does the structure of this compound influence its activity on 5-HT receptors?

A2: Structure-activity relationship (SAR) studies indicate that modifications to the this compound scaffold impact its activity and selectivity for 5-HT receptor subtypes []. For example, the introduction of a chlorine atom at the 3-position of one phenyl ring in compound 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride (BRL 14342) led to promising activity in preclinical models of depression []. This highlights the importance of specific substitutions on the aromatic rings for enhancing activity and potentially reducing undesirable peripheral anticholinergic effects often associated with antidepressants [].

Q3: Can you elaborate on the use of this compound derivatives in studying gastric accommodation?

A3: Research using the this compound derivative, 3-[4-(4-chloro-phenyl)piperazin-1-yl]-1,1-diphenyl-2-propanol hydrochloride (BRL-15572 hydrochloride), a selective 5-HT1D receptor antagonist, has provided valuable insights into the role of 5-HT receptors in regulating gastric accommodation []. Studies in dogs demonstrated that the 5-HT1B receptor, rather than the 5-HT1D subtype, plays a significant role in modulating gastric accommodation in response to distension []. This finding was based on the observation that the non-selective 5-HT1B/D antagonist and the selective 5-HT1B antagonist effectively reversed the effects of Sumatriptan (a 5-HT1B/D receptor agonist) on gastric relaxation, while BRL-15572 did not [].

Q4: Are there any asymmetric synthesis methods for producing enantiomerically pure this compound?

A4: Yes, researchers have successfully employed an iridium catalytic system with a chiral diaminodiphosphine ligand for the asymmetric transfer hydrogenation of 1,1-diphenylacetone, leading to the synthesis of enantiomerically enriched (S)-(-)-1,1-diphenyl-2-propanol []. This method achieved high yields (97.85%) and excellent enantiomeric excess (99.35%) under optimized reaction conditions, demonstrating the potential for scalable synthesis of chiral this compound derivatives for further pharmacological investigations [].

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